molecular formula C8H5Br2FO B1362351 2,3'-Dibromo-4'-fluoroacetophenone CAS No. 435273-49-7

2,3'-Dibromo-4'-fluoroacetophenone

Cat. No. B1362351
M. Wt: 295.93 g/mol
InChI Key: NVCNENXQUDVWRV-UHFFFAOYSA-N
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Description

2,3’-Dibromo-4’-fluoroacetophenone, also known as 3-Bromo-4-fluorophenacyl bromide, is a chemical compound with the empirical formula C8H5Br2FO . It has a molecular weight of 295.93 .


Molecular Structure Analysis

The molecular structure of 2,3’-Dibromo-4’-fluoroacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a bromine atom and a phenyl ring. The phenyl ring is substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3’-Dibromo-4’-fluoroacetophenone are not detailed in the search results, similar compounds like 2,4-Dibromoacetophenone have been reported to undergo condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones .


Physical And Chemical Properties Analysis

2,3’-Dibromo-4’-fluoroacetophenone is a solid with a melting point of 48-52 °C . It has a predicted boiling point of 315.4±32.0 °C and a predicted density of 1.914±0.06 g/cm3 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Chemical Reactions and Compound Synthesis

2,3'-Dibromo-4'-fluoroacetophenone has been involved in various chemical reactions and compound synthesis studies. For instance, its reaction with sodium methoxide in methanolic solution results in the formation of other compounds like 2,3-epoxy-4-fluoro-1,3-diphenylbutan-1-one, offering a method for preparing substituted fluorofurans (Bronnert & Saunders, 1960). Additionally, the biological Baeyer–Villiger oxidation of acetophenones, including 2,3'-Dibromo-4'-fluoroacetophenone, has been studied using 19F NMR, revealing insights into the conversion of these compounds (Moonen, Rietjens, & van Berkel, 2001).

Educational and Analytical Applications

The compound has also found applications in educational settings, such as in undergraduate organic laboratory curriculums where students learn about the conversion of 2-bromoacetophenone to 2-fluoroacetophenone (Pohl & Schwarz, 2008).

Biological and Environmental Studies

In biological contexts, 2,3'-Dibromo-4'-fluoroacetophenone has been used to study mechanisms like the lithium enolate formation and aldol reactivity, contributing to a better understanding of nucleophile chemistry (Kolonko, Wherritt, & Reich, 2011). Furthermore, its derivatives have been investigated for potential insecticidal activities against various pests (Liu et al., 2005).

Medical and Pharmaceutical Research

In medical and pharmaceutical research, bromofluoroacetophenone derivatives have been synthesized and evaluated for DNA cleaving activities and sequence selectivities (Wender & Jeon, 2003). This highlights the potential of 2,3'-Dibromo-4'-fluoroacetophenone in developing novel pharmaceutical agents.

Safety And Hazards

2,3’-Dibromo-4’-fluoroacetophenone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-bromo-1-(3-bromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCNENXQUDVWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382291
Record name 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone

CAS RN

435273-49-7
Record name 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-dibromo-4'-fluoroacetophenone
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